4-(4-Chlorophenyl)thiophene-2-carboxylic acid

描述

Structural Features and IUPAC Nomenclature

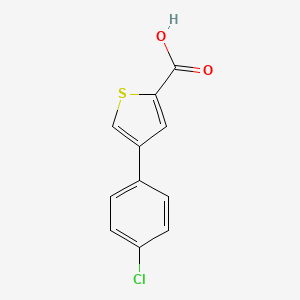

The compound’s structure comprises a thiophene ring with two substituents: a carboxylic acid group at position 2 and a 4-chlorophenyl group at position 4. This configuration is critical for its reactivity and biological activity. The IUPAC name, 4-(4-chlorophenyl)thiophene-2-carboxylic acid, reflects the substituent positions and parent heterocycle.

| Property | Value |

|---|---|

| CAS Number | 386715-46-4 |

| Molecular Formula | C₁₁H₇ClO₂S |

| Molecular Weight | 238.69 g/mol |

| SMILES Code | O=C(C1=C(C2=CC=CC(Cl)=C2)C=CS1)O |

Historical Context of Thiophene Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid derivatives have been studied since the early 20th century. Thiophene-2-carboxylic acid itself was first synthesized via oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene. The introduction of substituents, such as chlorophenyl groups, expanded their utility in medicinal chemistry. For example, positional isomers of chlorophenyl-substituted thiophenes were explored as bioisosteres of phenyl derivatives in fungicidal agents.

属性

IUPAC Name |

4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGAFEJENIBSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370960 | |

| Record name | 4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-46-4 | |

| Record name | 4-(4-chlorophenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of a wide range of thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the reaction while minimizing the production costs and environmental impact .

化学反应分析

Types of Reactions

4-(4-Chlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiophene alcohols.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in developing drugs targeting inflammatory and infectious diseases. Its chlorophenyl group enhances its electronic properties, making it suitable for creating bioactive molecules .

Case Study:

Research has indicated that derivatives of thiophene-2-carboxylic acids exhibit anti-inflammatory and antibacterial activities. For instance, modifications to the thiophene ring can lead to compounds with improved efficacy against specific pathogens, highlighting the compound's versatility in medicinal chemistry .

Material Science

Conductive Polymers:

this compound is utilized in formulating advanced materials, particularly conductive polymers essential for electronic devices and sensors. Its ability to form stable π-conjugated systems contributes to the electrical conductivity of these materials .

Applications in Electronics:

The compound's derivatives are explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they enhance charge transport properties and overall device efficiency .

Agricultural Chemistry

Agrochemical Development:

In agricultural chemistry, this compound is instrumental in developing effective pesticides and herbicides. Its structure allows for modifications that can improve the selectivity and efficacy of agrochemicals, contributing to enhanced crop protection strategies .

Research Findings:

Studies have shown that thiophene derivatives can exhibit herbicidal activity, providing a basis for designing new agrochemicals that target specific weed species while minimizing harm to crops .

Organic Synthesis

Building Block in Organic Chemistry:

this compound acts as a valuable building block for synthesizing more complex organic molecules. It facilitates various reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in synthetic organic chemistry .

Synthesis Examples:

The compound has been used to synthesize various derivatives that possess unique biological activities, showcasing its importance as a versatile reagent in organic synthesis .

Environmental Science

Pollutant Degradation:

Research indicates potential applications of this compound in environmental remediation efforts, particularly concerning the degradation of pollutants. Its reactive nature makes it suitable for studies aimed at breaking down harmful substances in contaminated environments .

Case Studies:

Investigations into the photodegradation of thiophene derivatives have shown promising results in reducing environmental toxins, suggesting that this compound could play a role in developing green chemistry solutions for pollution control .

Summary Table of Applications

作用机制

The mechanism of action of 4-(4-Chlorophenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(4-chlorophenyl)thiophene-2-carboxylic acid and analogous compounds:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CN, -SO2NH-) enhance acidity and influence reactivity.

- Fused aromatic systems (e.g., benzo[b]thiophene) increase rigidity but reduce solubility .

- Amphoteric derivatives (e.g., amino-carboxylic acid) exhibit dual solubility in polar and nonpolar solvents .

Antioxidant Activity

- 4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acid (derivative) showed moderate antioxidant activity (IC50 ~25 µM) compared to ascorbic acid (IC50 ~20 µM) due to radical-scavenging phenolic substituents .

- 4-Chlorobenzo[b]thiophene-2-carboxylic acid lacks significant antioxidant activity, likely due to the absence of electron-donating groups .

Anticancer Activity

- 5-(4-Chlorophenyl)-3-(pyrrolo-triazolo-pyrimidinyl)thiophene-2-carboxylic acid derivatives exhibited IC50 values of 1.2–2.8 µM against MCF-7 cells, outperforming doxorubicin (IC50 ~3.5 µM) .

- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives demonstrated growth inhibition via intercalation with DNA, highlighting the role of the amino group in targeting nucleic acids .

Anti-inflammatory Activity

- 3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid showed COX-2 inhibition (binding energy: -10.48 kcal/mol) comparable to celecoxib, attributed to sulfonamide interactions with the enzyme active site .

生物活性

4-(4-Chlorophenyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its diverse applications in pharmaceuticals and material science.

Structure and Composition

- Chemical Formula : CHClOS

- Molecular Weight : 232.69 g/mol

- CAS Number : 386715-46-4

Reactivity

The compound undergoes various chemical reactions, including oxidation and reduction, which can modify its biological activity. For example:

- Oxidation : Can yield sulfoxides or sulfones.

- Reduction : Can produce thiophene alcohols.

These reactions are crucial for synthesizing derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values for related compounds range from 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Line Studies : It has been tested against multiple cancer cell lines, revealing IC values between 3 to 20 µM depending on the specific derivative and cancer type .

- Mechanism of Action : The compound may inhibit pathways involved in cancer cell proliferation and angiogenesis, making it a candidate for further development in cancer therapies.

Anti-inflammatory Activity

The compound is also investigated for its anti-inflammatory properties:

- Inhibition of Cytokines : It has shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its role in managing inflammatory diseases .

Study on Antimicrobial Efficacy

A study published in MDPI examined various thiophene derivatives, including those structurally related to this compound. The findings highlighted significant antibacterial activity against resistant strains of bacteria, with the compound exhibiting inhibition zones comparable to established antibiotics .

Investigation of Anticancer Properties

Another research effort focused on the anticancer effects of thiophene derivatives against lung and breast cancer cells. The study demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thiophene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Thiophene-2-carboxylic acid | Low | Moderate | Low |

| 4-Phenylthiophene-2-carboxylic acid | Low | Moderate | Moderate |

This table illustrates the enhanced biological activities attributed to the chlorophenyl substitution in the target compound.

常见问题

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A validated approach involves condensation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with cyclohexanone in ethanol under reflux, catalyzed by piperidine. This yields spirocyclic derivatives with good efficiency (70–80% yield). Optimization includes controlling reaction temperature (80–90°C), stoichiometric ratios (1:1), and solvent polarity to minimize side products . Alternative routes may use Suzuki-Miyaura coupling to introduce the chlorophenyl group, requiring palladium catalysts and aryl boronic acids. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiophene ring and chlorophenyl substitution. Key signals include aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and thiophene protons (δ 6.8–7.1 ppm) .

- FT-IR : Identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O vibration (~1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 268.9862 for C11H7ClO2S) .

- Elemental Analysis : Ensure C, H, S, and Cl content aligns with theoretical values (e.g., C: 53.13%, Cl: 13.39%) .

Advanced Research Questions

Q. How does the chlorophenyl substituent influence the electronic properties and biological activity of thiophene-2-carboxylic acid derivatives?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic reactivity at the thiophene ring, facilitating nucleophilic substitutions. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-chlorinated analogs, increasing interaction with biological targets like bacterial enzymes . In vitro assays demonstrate enhanced antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL vs. 32 µg/mL for non-chlorinated analogs), attributed to improved binding to dihydrofolate reductase . SAR studies suggest para-substitution on the phenyl ring maximizes steric compatibility with hydrophobic enzyme pockets .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to address variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfonamide derivatives) that may alter activity .

- Target Validation : Employ SPR (Surface Plasmon Resonance) to measure binding kinetics to proposed targets (e.g., β-lactamases) and correlate with IC50 values .

- Computational Docking : Compare binding poses in mutant vs. wild-type enzyme structures to explain resistance mechanisms (e.g., mutations reducing hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。